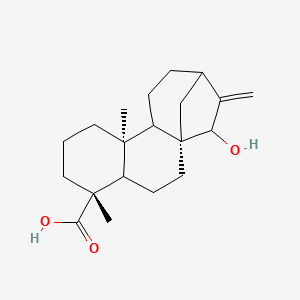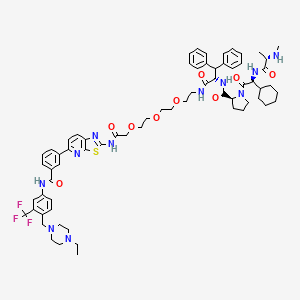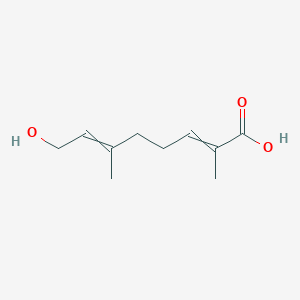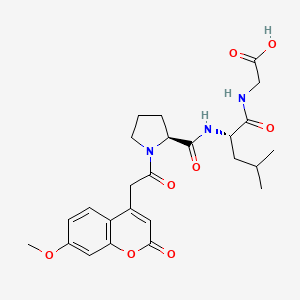
PI3K-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3K-IN-9 is a small-molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) family, specifically the alpha isoform. The PI3K family plays a crucial role in cellular processes such as growth, proliferation, and survival. Aberrant activation of the PI3K pathway is often associated with various cancers, making PI3K inhibitors like this compound valuable in cancer research and therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-9 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and reduction.
Final assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Use of continuous flow reactors: These reactors allow for better control of reaction conditions and scalability.
Purification techniques: Advanced purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the final product’s purity
Análisis De Reacciones Químicas
Types of Reactions
PI3K-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
PI3K-IN-9 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of the PI3K pathway in cancer progression and to develop targeted therapies.
Biology: The compound helps in understanding cellular signaling pathways and their regulation.
Medicine: this compound is being investigated for its potential therapeutic effects in treating cancers and other diseases involving aberrant PI3K signaling.
Industry: The compound is used in the development of new drugs and therapeutic strategies .
Mecanismo De Acción
PI3K-IN-9 exerts its effects by inhibiting the activity of the PI3K alpha isoform. This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking this pathway, this compound can reduce cellular proliferation and induce apoptosis in cancer cells. The compound specifically targets the catalytic subunit of PI3K alpha, preventing its activation and subsequent downstream signaling .
Comparación Con Compuestos Similares
Similar Compounds
Alpelisib: Another PI3K alpha-specific inhibitor used in cancer therapy.
Buparlisib: A pan-PI3K inhibitor that targets multiple isoforms of PI3K.
Dactolisib: A dual PI3K/mTOR inhibitor with broader activity.
Uniqueness of PI3K-IN-9
This compound is unique in its high selectivity for the PI3K alpha isoform, which reduces off-target effects and improves its therapeutic index. This selectivity makes it a valuable tool in research and therapy, particularly for cancers driven by PI3K alpha mutations .
Propiedades
Fórmula molecular |
C19H23N7O |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
5-[(3R)-3-methyl-4-[(1R,2R)-2-methylcyclopropanecarbonyl]piperazin-1-yl]-3-(1-methylpyrazol-4-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C19H23N7O/c1-12-6-15(12)19(27)26-5-4-25(10-13(26)2)17-9-21-16(7-20)18(23-17)14-8-22-24(3)11-14/h8-9,11-13,15H,4-6,10H2,1-3H3/t12-,13-,15-/m1/s1 |
Clave InChI |
GXEXIUKEWXZCEF-UMVBOHGHSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]1C(=O)N2CCN(C[C@H]2C)C3=CN=C(C(=N3)C4=CN(N=C4)C)C#N |
SMILES canónico |
CC1CC1C(=O)N2CCN(CC2C)C3=CN=C(C(=N3)C4=CN(N=C4)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


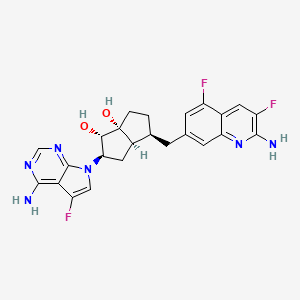
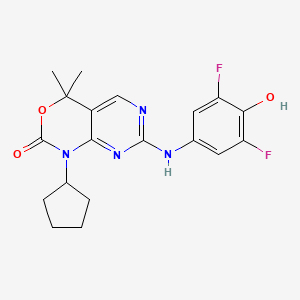
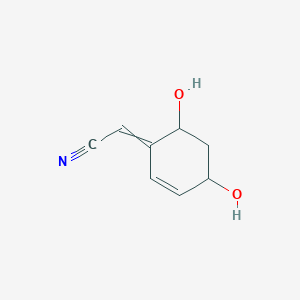
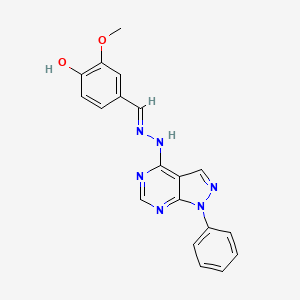
![sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate](/img/structure/B12429757.png)

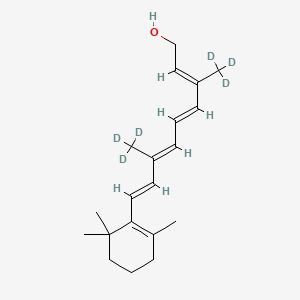
![(1S,3aS,5aR,7R,8S,9aR,9bR,11aR)-1-[(3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-3a,7,8-trihydroxy-9a,11a-dimethyl-1H,2H,3H,5aH,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-5-one](/img/structure/B12429793.png)
